Dihydrocitflavanone

Description

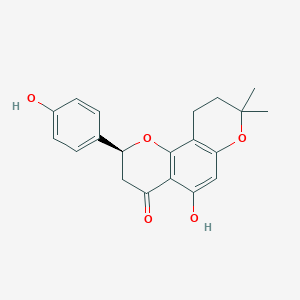

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-6,10,16,21,23H,7-9H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIRULANAUYZIL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2=C(O1)C=C(C3=C2O[C@@H](CC3=O)C4=CC=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Dihydrocitflavanone

Botanical Sources and Specific Plant Families Exhibiting Dihydrocitflavanone Presence

Current scientific literature indicates that this compound is found in plants belonging to the Citrus genus. However, detailed studies identifying other plant families or genera that produce this compound are not widely available. The genus Lonchocarpus is known to be a rich source of various flavonoids, including flavanones, chalcones, and isoflavones, although the presence of this compound specifically has not been documented in the available research. scielo.brnih.gov Similarly, species of the genus Flemingia are recognized for their diverse flavonoid content, but specific mention of this compound is absent in the reviewed literature. phcogrev.comrjpbcs.com

Table 1: Known and Potential Botanical Sources of this compound

| Genus | Family | Confirmation of this compound | Related Flavonoids Found |

|---|---|---|---|

| Citrus | Rutaceae | Mentioned in literature | Hesperidin (B1673128), Naringin, Narirutin, Eriocitrin encyclopedia.pubmdpi.com |

| Lonchocarpus | Fabaceae | Not confirmed | Furanoflavonoids, Isoflavones, Chalcones scielo.brnih.gov |

Detailed studies specifying the concentration of this compound in different plant organs are scarce. For Citrus species in general, flavonoids are found in various parts including the skin, peels, seeds, pulp membrane, and juice. encyclopedia.pubmdpi.com The peels of citrus fruits are often a particularly rich source of these compounds. mdpi.com Research on other plant genera known for flavonoids, such as Flemingia strobilifera, has shown the presence of phenolic compounds and flavonols in both the roots and leaves. rjpbcs.com In Lonchocarpus obtusus, flavonoids have been isolated from the root barks. scielo.br Without specific studies on this compound, it can only be inferred that its distribution may follow similar patterns to other flavonoids within a given plant.

There is currently no specific data available in the scientific literature detailing the variations in this compound concentration across different cultivars or geographic regions. For flavonoids in general, it is well-established that their content and profile can vary significantly between different species and even cultivars of the same species. mdpi.com Environmental factors tied to geographic location, such as climate, soil composition, and UV exposure, are also known to influence the production of these secondary metabolites in plants.

Microbial and Fungal Production or Biotransformation of this compound

There is no direct evidence in the reviewed literature of de novo production of this compound by microorganisms or fungi. However, the biotransformation of flavonoids by microbes is a well-documented phenomenon. nih.govsemanticscholar.org Fungi such as Aspergillus, Penicillium, and Cunninghamella species are known to carry out various reactions on flavonoids, including hydroxylation, methylation, and glycosylation. nih.gov These processes can modify the structure of existing flavonoids, potentially leading to the formation of different compounds. While specific studies on the biotransformation of this compound are lacking, it is plausible that it could be a substrate for microbial enzymes if present in a medium that supports microbial growth.

Ecological Role and Biological Function of this compound in Source Organisms

The specific ecological role of this compound has not been explicitly studied. However, based on the known functions of flavonoids in plants, several potential roles can be inferred. Flavonoids are crucial for a plant's interaction with its environment and contribute to its defense against various stresses. nih.govnih.gov

One of the primary roles of flavonoids is in defense against pathogens, including fungi and bacteria. nrfhh.com They can act as antimicrobial compounds, protecting the plant from infection. nih.gov For instance, flavonoids isolated from Citrus species have demonstrated antifungal activity against food-contaminating fungi like Aspergillus flavus. nih.gova-z.luresearchgate.net

Flavonoids also play a significant role in protecting plants from herbivores. nih.govjournalijecc.com They can act as feeding deterrents, reducing the palatability of the plant tissue to insects and other herbivores. nih.gov In some cases, they may also interfere with the growth and development of insect pests. nih.gov

Furthermore, flavonoids are known to provide protection against abiotic stresses such as UV radiation. nih.gov They can accumulate in the outer layers of plant tissues and act as a screen, absorbing harmful UV-B radiation. Finally, flavonoids can function as signaling molecules in plant-microbe interactions in the rhizosphere. nih.gov

Table 2: Potential Ecological Roles of this compound (Inferred from General Flavonoid Functions)

| Ecological Role | Description |

|---|---|

| Antimicrobial Defense | May inhibit the growth of pathogenic fungi and bacteria. nih.govnrfhh.com |

| Herbivore Deterrence | Could make plant tissues less palatable to insects and other herbivores. nih.govjournalijecc.com |

| UV Protection | Potentially helps in shielding the plant from harmful UV radiation. nih.gov |

| Signaling Molecule | May be involved in communication with soil microbes. nih.gov |

Biosynthesis of Dihydrocitflavanone

Elucidation of Precursor Molecules in Dihydrocitflavanone Biosynthetic Pathways

The journey to synthesizing this compound begins with the amino acid phenylalanine, which is a product of the shikimate pathway. mdpi.com Phenylalanine is first converted to cinnamic acid, which then undergoes hydroxylation to form p-coumaric acid. mdpi.com This series of reactions is part of the general phenylpropanoid pathway. wikipedia.orgroyalsocietypublishing.org The key precursor molecules that feed into the specific flavonoid pathway leading to flavanones are p-coumaroyl-CoA and malonyl-CoA. wikipedia.orgnih.gov p-Coumaroyl-CoA is derived from p-coumaric acid, while malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase. nih.gov These precursors provide the essential building blocks for the construction of the chalcone (B49325) backbone, which is the immediate precursor to the flavanone (B1672756) structure. wikipedia.org

Enzymatic Steps and Key Enzymes Involved in this compound Formation

The formation of the this compound molecule involves a sequence of enzymatic reactions that build and modify the core flavonoid structure. These enzymes belong to several well-characterized families, including synthases, isomerases, reductases, oxidases, and transferases.

The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) . nih.govwikipedia.org This enzyme performs a series of condensation reactions, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a C15 intermediate known as naringenin (B18129) chalcone. wikipedia.orgmdpi.com CHS is a key regulatory point in the flavonoid pathway and is often encoded by a small family of genes. nih.govnih.gov

Following the synthesis of the chalcone, chalcone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the naringenin chalcone to form the flavanone, (2S)-naringenin. nih.govuniprot.org This reaction establishes the three-ringed flavanone core structure. wikipedia.orgnih.gov The activity of CHI is crucial for channeling the metabolic flow towards the production of flavanones and their derivatives. nih.gov In some plants, a chalcone isomerase-like (CHIL) protein can enhance the efficiency of this process. nih.govnih.gov

Once the basic flavanone scaffold is formed, it can be further modified by various reductases and oxidases to create a diverse array of flavonoid compounds. For the biosynthesis of many flavonoids, flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, can hydroxylate flavanones to produce dihydroflavonols. nih.govfrontiersin.org Additionally, flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) can add hydroxyl groups to the B-ring of the flavanone structure. royalsocietypublishing.orgfrontiersin.org

In some biosynthetic branches, flavanone 4-reductase (FNR) can reduce flavanones to flavan-4-ols. nih.govresearchgate.netmdpi.com This enzyme is an NADPH-dependent reductase. nih.gov The subsequent action of oxidases, such as flavone synthase (FNS) , can introduce a double bond into the C-ring of flavanones to produce flavones. oup.comnih.gov FNS exists in two main types, FNSI (a dioxygenase) and FNSII (a cytochrome P450 monooxygenase), which catalyze the same reaction through different mechanisms. oup.comnih.gov

Glycosylation is a common final modification step in flavonoid biosynthesis, which often enhances the stability and solubility of the compounds. cas.czfrontiersin.org This process is catalyzed by UDP-dependent glycosyltransferases (UGTs) , which transfer a sugar moiety, typically from a UDP-sugar donor, to the flavonoid aglycone. mdpi.commdpi.com UGTs exhibit a high degree of specificity for both the flavonoid substrate and the sugar donor. mdpi.comacs.org In the context of flavanones, glycosylation can occur at various positions, leading to a wide range of glycosylated derivatives. mdpi.com Other modifying enzymes, such as methyltransferases, can also act on the flavanone core to add methyl groups, further increasing the chemical diversity of the final products. wikipedia.org

Genetic Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including this compound, is tightly regulated at the genetic level to control the timing and location of their production in response to developmental and environmental cues. mdpi.comcwru.edu This regulation primarily occurs at the level of gene transcription. mdpi.com

The genes encoding the enzymes of the flavonoid biosynthetic pathway have been identified and characterized in numerous plant species. nih.govnih.gov These genes are often found to be co-regulated and can sometimes be located in gene clusters on the chromosome. nih.govescholarship.org The expression of these genes is controlled by a complex network of transcription factors. mdpi.comnih.gov

A key regulatory mechanism involves a protein complex known as the MBW complex, which is composed of transcription factors from the MYB and bHLH families, along with a WD40-repeat protein. mdpi.com These transcription factors bind to specific cis-regulatory elements in the promoters of the biosynthetic genes, thereby activating or repressing their transcription. nih.gov For example, the overexpression of certain R2R3-MYB transcription factors has been shown to upregulate the expression of genes such as CHS, CHI, F3H, and DFR (dihydroflavonol 4-reductase), leading to increased flavonoid production. mdpi.com

Data Tables

Table 1: Key Enzymes in the Putative

| Enzyme Name | Abbreviation | EC Number | Function | Reference(s) |

| Chalcone Synthase | CHS | 2.3.1.74 | Catalyzes the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. | nih.govwikipedia.org |

| Chalcone Isomerase | CHI | 5.5.1.6 | Catalyzes the cyclization of naringenin chalcone to (2S)-naringenin. | nih.govuniprot.org |

| Flavanone 4-Reductase | FNR | 1.1.1.234 | Reduces flavanones to flavan-4-ols. | nih.govmdpi.com |

| Flavone Synthase | FNS | 1.14.11.22 (FNSI) | Converts flavanones to flavones. | oup.comnih.gov |

| UDP-Glycosyltransferase | UGT | 2.4.x.y | Transfers a sugar moiety to the flavanone aglycone. | mdpi.commdpi.com |

Table 2: Genes Involved in Flavonoid Biosynthesis

| Gene Name | Encoded Enzyme | Organism Example (Gene ID) | Function in Pathway | Reference(s) |

| CHS | Chalcone Synthase | Arabidopsis thaliana (AT5G13930) | First committed step in flavonoid biosynthesis. | nih.govnih.gov |

| CHI | Chalcone Isomerase | Arabidopsis thaliana (AT3G55120) | Formation of the flavanone ring structure. | nih.govuniprot.org |

| FNR | Flavanone 4-Reductase | Sorghum bicolor (Sobic.006G226800) | Reduction of flavanones. | mdpi.com |

| FNSII | Flavone Synthase II | Citrus sinensis (CitFNSII-1, CitFNSII-2) | Synthesis of flavones from flavanones. | oup.com |

| UGT | UDP-Glycosyltransferase | Carthamus tinctorius (CtOGT1, CtOGT2) | Glycosylation of flavonoids. | mdpi.com |

Molecular and Cellular Mechanisms of Action of Dihydrocitflavanone Preclinical Focus

Pharmacological Characterization of Dihydrocitflavanone in Preclinical Models

Mechanistic Investigations in Organoid and 3D Cell Culture Systems

No published studies were identified that have investigated the mechanistic actions of this compound in organoid or 3D cell culture models.

Assessment of this compound Modulation of Molecular Pathways (e.g., Akt, Erk1/2, Stat pathways)

No published studies were identified that have assessed the specific modulatory effects of this compound on the Akt, Erk1/2, or Stat signaling pathways.

Metabolism and Preclinical Pharmacokinetics of Dihydrocitflavanone

In Vitro Metabolic Transformations of Dihydrocitflavanone

In vitro models are crucial for predicting the metabolic fate of xenobiotics, including flavanones. These studies typically utilize liver microsomes, S9 fractions, or hepatocytes to simulate the enzymatic reactions that occur in the body. frontiersin.orgresearchgate.net

Enzymatic Biotransformation Pathways (e.g., glucuronidation, sulfation, methylation)

Flavanones are primarily metabolized through Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. mdpi.comnih.gov The main enzymatic pathways involved are:

Glucuronidation: This is a major metabolic pathway for flavonoids, catalyzed by UDP-glucuronosyltransferases (UGTs). oup.com Hydroxyl groups on the flavanone (B1672756) structure are conjugated with glucuronic acid. The UGT1A family of enzymes is primarily responsible for the glucuronidation of flavonoids. vup.sk

Sulfation: This process involves the transfer of a sulfonate group to the flavonoid, a reaction mediated by sulfotransferases (SULTs). nih.gov For many flavonoids, sulfation is a competing pathway with glucuronidation and is particularly important in the intestine. mdpi.com SULT1A1 and SULT1A2 are key enzymes in the sulfation of phenolic compounds. vup.sk

Methylation: Catechol-O-methyltransferases (COMTs) catalyze the methylation of hydroxyl groups, particularly those in a catechol (ortho-dihydroxy) arrangement on the B-ring. nih.gov Methylation can decrease the hydrophilicity of the compound, often necessitating subsequent glucuronidation or sulfation for efficient elimination. nih.gov

Phase I reactions, such as hydroxylation mediated by cytochrome P450 (CYP) enzymes, are generally considered minor pathways for most flavonoids due to the rapid action of Phase II enzymes. nih.govkarger.com However, methylation can sometimes lead to derivatives that are then subject to CYP-mediated oxidation. mdpi.com

Identification of Major Metabolites in Cellular and Tissue Extracts

Studies using in vitro systems like Caco-2 cells, which model the intestinal epithelium, have been instrumental in identifying flavanone metabolites. When flavanones are incubated with these cells, a variety of conjugated metabolites are formed. For instance, in studies with the flavanone hesperetin, its 7-O-glucuronide and 3'-O-glucuronide are commonly identified metabolites. ulb.ac.be Similarly, naringenin (B18129) is metabolized to naringenin-7-O-glucuronide and naringenin-4'-O-glucuronide. ulb.ac.be

In studies with C-glycosidic flavones using Caco-2 cells, researchers have observed the formation of glucuronidated and sulfated derivatives of the parent aglycones, such as luteolin (B72000) and apigenin. mdpi.com This suggests that even more complex flavonoids are extensively metabolized in the intestine. The primary metabolites identified in in vitro studies are typically glucuronide and sulfate (B86663) conjugates. vup.skub.edu

Preclinical Pharmacokinetic Studies in Animal Models

Animal models, particularly rodents (rats and mice) and canines (beagles), are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of flavanones in vivo. frontiersin.orgcambridge.orgajol.info

Absorption, Distribution, and Elimination Profiles in Specific Tissues

The absorption of flavanones is highly dependent on their chemical form (aglycone vs. glycoside). Aglycones, being more lipophilic, are generally absorbed more rapidly from the small intestine. sci-hub.se Glycosides, on the other hand, often require hydrolysis by intestinal enzymes or gut microbiota before the aglycone can be absorbed. frontiersin.orge-lactancia.org

Once absorbed, flavanones undergo extensive first-pass metabolism in the intestine and liver. karger.comnih.gov As a result, the parent compound is often found at very low concentrations in systemic circulation; the predominant forms in plasma are the glucuronidated and sulfated metabolites. sci-hub.se

Tissue distribution studies in rats have shown that after oral administration of the flavanone naringin, the parent compound and its metabolites can be found in various tissues. Besides the gastrointestinal tract, high concentrations have been detected in the liver, kidney, lung, and trachea. frontiersin.orgnih.gov The distribution can be influenced by factors such as age, with aged rats showing higher accumulation in certain tissues compared to younger rats. nih.gov

Elimination of flavanone metabolites occurs primarily through urine and, to a lesser extent, feces. nih.gov Unabsorbed flavanones and their metabolites can also be excreted via bile into the intestine for further metabolism by gut microbiota or elimination. nih.gov

Table 1: Pharmacokinetic Parameters of Naringin and its Metabolite Naringenin in Beagles after Oral Administration of Grapefruit Extract

| Parameter | Naringin | Naringenin | Naringenin Glucuronide |

| Cmax (µmol/L) | 0.24 | 0.021 | 0.09 |

| Tmax (min) | ~80 | ~20 | ~30 |

| AUC (min x µmol/L) | 23.16 | 1.78 | 22.5 |

| MRT (h) | 3.3 | 2.8 | 8.0 |

| Data adapted from a study on the oral administration of 70 mg of citrus flavonoids in a grapefruit extract to healthy beagles. nih.gov Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; MRT: Mean residence time. |

Assessment of Metabolic Stability and Clearance Rates in Animal Tissues

The metabolic stability of a compound is a measure of its susceptibility to metabolism and is often evaluated in vitro using liver microsomes or hepatocytes from different species, including rats, mice, dogs, and humans. frontiersin.org The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint). frontiersin.org

Studies on various flavonoids have shown species-dependent differences in metabolic stability. For example, some flavonoids are metabolized more rapidly in rat liver microsomes compared to human liver microsomes. frontiersin.org Methylation of hydroxyl groups on flavones has been shown to significantly increase their metabolic stability by preventing conjugation reactions, thereby shifting metabolism towards the less efficient CYP-mediated pathways. mdpi.comacs.org

In vivo pharmacokinetic studies in rats provide data on clearance rates from the body. For flavonoids that are extensively metabolized, the clearance is generally high, and the elimination half-life is relatively short. ajol.info For instance, after intravenous administration of some flavonoids to rats, a rapid decline in plasma concentrations is observed, indicative of high clearance. ajol.info

Table 2: Comparative Metabolic Stability of Lenvatinib in the Presence of Flavonoids in Rat Liver Microsomes (RLM)

| Compound | t½ (min) | CLint (mL/min/mg) |

| Lenvatinib (Control) | 1018.12 ± 93.22 | 0.0023 ± 0.0002 |

| Lenvatinib + Luteolin | 252.12 ± 25.14 | 0.0092 ± 0.0009 |

| Lenvatinib + Myricetin | 277.20 ± 29.32 | 0.0084 ± 0.0009 |

| Lenvatinib + Fisetin | 417.16 ± 38.29 | 0.0056 ± 0.0005 |

| This table illustrates how co-incubation with certain flavonoids can alter the metabolic stability of another compound, lenvatinib, in rat liver microsomes, indicating the potential for metabolic interactions. frontiersin.org Data is presented as mean ± standard deviation. |

Analytical Methodologies for Dihydrocitflavanone Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. researchgate.net For Dihydrocitflavanone, various chromatographic methods are employed to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of this compound due to its high resolving power, speed, and suitability for analyzing non-volatile and thermally unstable compounds. researchgate.net Reverse-phase HPLC (RP-HPLC) is the predominant mode used for analysis.

Table 1: Examples of Validated HPLC Methods for this compound (Naringenin/Naringin) Quantification

| Parameter | Method 1 researchgate.netnih.gov | Method 2 e-jkfn.org | Method 3 researchgate.net |

|---|---|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) | C18 | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 3.5): Acetonitrile (B52724) (75:25 v/v) | 0.5% Acetic Acid: Acetonitrile (Gradient) | Methanol: 0.5% Ortho-phosphoric acid (pH 2) (70:30 v/v) |

| Flow Rate | 1.0 mL/min | - | 1.0 mL/min |

| Detection (UV) | 282 nm | - | 289 nm |

| Linearity Range | 0.1 - 20.0 µg/mL | 0.05 - 1.0 mg/mL | 0.5 - 40 µg/mL |

| Correlation (r²) | > 0.99 | 0.9986 | 1 |

| Recovery | 99.33 ± 0.16% | 95.53 - 106.82% | > 95% |

| LOD | - | 0.0218 mg/L | 0.15 µg/mL |

| LOQ | - | 0.0661 mg/L | 0.44 µg/mL |

| Precision (RSD) | < 1.0% | Inter-day: 0.17-1.49%, Intra-day: 1.39-1.95% | - |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. ijpsr.com While flavonoids like this compound are generally non-volatile, GC analysis can be performed following a derivatization step to increase their volatility. However, some methods have been developed for direct analysis. researchgate.netukm.my

In a typical GC method, a fused silica (B1680970) capillary column, such as an HP-5, is used. researchgate.netukm.myresearchgate.net The analysis involves a programmed temperature gradient to ensure the separation of components. For instance, a temperature program might start at 100°C and ramp up to 275°C. researchgate.netukm.my Helium is commonly used as the carrier gas, and detection is often achieved with a Flame Ionization Detector (FID). ukm.myresearchgate.net The presence of this compound (as naringenin) can be confirmed and quantified using this approach, often in the analysis of plant extracts. researchgate.netukm.my

Hyphenated Techniques (e.g., LC-MS, GC-MS)

To enhance sensitivity and specificity, chromatographic techniques are often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method for the quantification of this compound and its metabolites in complex matrices like plasma and urine. nih.govoup.comnih.gov The technique combines the separation power of LC with the mass analysis capabilities of MS. ste-mart.com An electrospray ionization (ESI) source, often operated in negative ion mode, is commonly used. nih.govfrontiersin.org Quantification is typically performed using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor ion to product ion transition. nih.govnih.gov For this compound (naringenin), a common transition monitored is from the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 271.0 to a specific fragment ion, such as m/z 151.1 or 119.0. nih.govfrontiersin.org

Table 2: Typical LC-MS/MS Parameters for this compound (Naringenin) Analysis

| Parameter | Value | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | frontiersin.org |

| Precursor Ion [M-H]⁻ (m/z) | 271.0 | oup.comfrontiersin.org |

| Product Ion (Quantification) | 151.1 / 153.1 | nih.govfrontiersin.org |

| Product Ion (Confirmation) | 119.0 | frontiersin.org |

| Collision Energy | -26 to -35 eV | frontiersin.org |

| Lower Limit of Quantification | 0.5 ng/mL (in plasma) | oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of GC with detection by a mass spectrometer. nih.gov This method is used for both qualitative and quantitative analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step, for example with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), is often performed prior to analysis to create a more volatile derivative. massbank.eu The resulting mass spectra provide a molecular fingerprint that aids in the structural confirmation of the analyte. nih.govmassbank.eu

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise chemical structure of organic molecules. magritek.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to elucidate the structure of this compound.

¹H NMR : The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound (naringenin), characteristic signals include those for the aromatic protons and the distinctive protons of the C-ring. hmdb.cachemicalbook.com

¹³C NMR : The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons (¹H-¹H COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete and unambiguous assignment of the molecular structure. magritek.com

Spectra are typically recorded in deuterated solvents like methanol-d4 (B120146) (CD₃OD). hmdb.canih.gov

Table 3: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for this compound (Naringenin) in CD₃OD

| Proton Assignment | Chemical Shift (ppm) | Source |

|---|---|---|

| H-2 | 5.43 | chemicalbook.com |

| H-3a | 3.26 | chemicalbook.com |

| H-3b | 2.69 | chemicalbook.com |

| H-6 | 5.90 | chemicalbook.com |

| H-8 | 5.90 | chemicalbook.com |

| H-2'/H-6' | 7.32 | chemicalbook.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nih.gov When coupled with chromatographic separation (LC-MS or GC-MS), it is a cornerstone for both quantification and identification.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, which allows for the calculation of its elemental formula. nih.gov Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In this technique, a specific precursor ion (e.g., the deprotonated molecule, [M-H]⁻) is selected and fragmented by collision-induced dissociation (CID). The resulting pattern of product ions is characteristic of the molecule's structure. researchgate.netoup.com

For this compound (naringenin), the precursor ion [M-H]⁻ at m/z 271.0 fragments to produce key product ions, notably at m/z 151.1, corresponding to the A-ring fragment resulting from a retro-Diels-Alder (RDA) fragmentation, and m/z 119.0, corresponding to the B-ring fragment. nih.govfrontiersin.org These characteristic fragmentations are crucial for the specific detection and identification of the compound in complex samples. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the analysis of organic compounds, including this compound. wikipedia.orgresearchgate.net This method is based on the principle that molecules with chromophores, which are specific functional groups, absorb light at characteristic wavelengths in the UV and visible regions of the electromagnetic spectrum. sci-hub.se The absorption of this light energy promotes electrons from a ground state to a higher energy excited state. technologynetworks.com For this compound, the presence of its aromatic rings and carbonyl group constitutes the chromophoric system responsible for its UV absorption.

The UV-Vis spectrum of a compound is a plot of its absorbance versus wavelength, which serves as a molecular fingerprint. gemresearch.ch In a typical analysis, the spectrum of this compound would be recorded, and the wavelength of maximum absorbance (λmax) would be identified. For instance, a study on a similar compound, dihydroquercetin (DHQ), showed an intense absorption band at 290 nm. researchgate.net This λmax value is a key parameter for both qualitative identification and quantitative analysis.

Quantitative analysis using UV-Vis spectroscopy is governed by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. wikipedia.orgresearchgate.net This relationship allows for the determination of the concentration of this compound in a sample by measuring its absorbance at the λmax and comparing it to a calibration curve prepared with standards of known concentrations. wikipedia.org

Modern UV-Vis spectrophotometers can perform rapid and efficient analysis on small sample volumes, making the technique suitable for routine quality control and research applications. denovix.comunchainedlabs.com The data obtained from UV-Vis spectroscopy can provide valuable information about the purity of a this compound sample and can also be used to monitor changes in its concentration during various processes. researchgate.net

Table 1: Key Parameters in UV-Vis Spectroscopy of this compound

| Parameter | Description | Significance |

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the compound exhibits the highest light absorption. | A characteristic value used for identification and quantification. For a related compound, dihydroquercetin, the λmax is 290 nm. researchgate.net |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | An intrinsic property of the compound that is crucial for quantitative analysis using the Beer-Lambert law. |

| Absorbance (A) | The amount of light absorbed by the sample at a specific wavelength. | Directly proportional to the concentration of the analyte, enabling quantitative measurements. |

| Solvent | The liquid in which the sample is dissolved for analysis. | The choice of solvent can influence the λmax and the shape of the absorption spectrum. Common solvents include ethanol, methanol, and water. nist.gov |

Electrochemical and Other Advanced Analytical Methods

Beyond conventional spectroscopic techniques, electrochemical methods and other advanced analytical approaches offer sensitive and selective means for the characterization and quantification of this compound. taylorfrancis.com These methods are based on the electrochemical properties of the analyte, such as its oxidation or reduction behavior at an electrode surface. youngin.com

Electrochemical Methods:

Techniques like cyclic voltammetry (CV) can be employed to study the redox behavior of this compound. tec.mx In CV, the potential applied to an electrode is scanned linearly, and the resulting current is measured. youngin.com The resulting voltammogram provides information about the oxidation and reduction potentials of the compound, which are characteristic of its molecular structure. This can be a valuable tool for both qualitative identification and for developing quantitative methods based on amperometry or other electrochemical detection techniques. youngin.commdpi.com The sensitivity of electrochemical methods can be very high, allowing for the detection of low concentrations of this compound. tec.mx However, the complexity of biological matrices can sometimes lead to electrode fouling, necessitating thorough sample preparation. mdpi.com

Advanced Analytical Methods:

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are powerful tools for analyzing complex mixtures containing this compound. mdpi.comqmul.ac.uk

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: This is a widely used method for the separation, identification, and quantification of flavonoids like this compound. mdpi.com The sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A UV-Vis detector is then used to detect the eluted compounds based on their characteristic absorbance. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers even greater selectivity and sensitivity than HPLC-UV. mdpi.com After separation by LC, the analytes are introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This provides not only quantitative data but also valuable structural information, aiding in the unambiguous identification of this compound and its metabolites. mdpi.com

Other advanced techniques that could potentially be applied for the analysis of this compound include:

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, complementing the data from UV-Vis spectroscopy. gemresearch.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural elucidation of the molecule. researchgate.net

Raman Spectroscopy: Can be used for the identification of the compound and its inclusions in solid samples. gemresearch.ch

Table 2: Comparison of Advanced Analytical Methods for this compound

| Method | Principle | Advantages |

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. tec.mx | Provides information on redox potentials, useful for developing quantitative electrochemical methods. mdpi.com |

| HPLC-UV | Separates compounds based on their chromatographic behavior, followed by detection using UV-Vis absorbance. mdpi.com | Robust, reliable, and widely available for quantitative analysis. mdpi.com |

| LC-MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.com | High sensitivity and selectivity, provides molecular weight and structural information. mdpi.com |

Sample Preparation Strategies for Diverse Biological and Botanical Matrices

The accurate analysis of this compound in biological and botanical samples is highly dependent on the sample preparation process. orientjchem.org The goal is to extract the analyte from the complex matrix, remove interfering substances, and concentrate it to a level suitable for the chosen analytical method. nih.gov

Extraction and Purification Protocols

The initial step in sample preparation is typically the extraction of this compound from the sample matrix. researchgate.net The choice of extraction method depends on the nature of the sample (e.g., plant tissue, blood, urine). researchgate.netforagelab.com

For botanical matrices such as plant tissues, the sample is often first dried and ground to increase the surface area for extraction. uga.edusyntechinnovation.com Common extraction techniques include:

Solid-Liquid Extraction: This involves macerating or sonicating the plant material with a suitable solvent. The choice of solvent is critical and is often a polar solvent like methanol, ethanol, or a mixture of solvents to efficiently extract flavonoids. nih.gov

Soxhlet Extraction: A continuous extraction method that can be very efficient but may not be suitable for thermolabile compounds.

For biological matrices like blood, plasma, or urine, different approaches are necessary to handle the high protein and salt content. mdpi.com

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. orientjchem.org The choice of organic solvent is crucial for selective extraction. mdpi.com

Solid-Phase Extraction (SPE): This has become a popular method for cleaning up and concentrating analytes from complex samples. nih.govphenomenex.com The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). This compound is retained on the sorbent while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. nih.gov

Following extraction, further purification steps may be required to remove co-extracted impurities. orientjchem.org Techniques like column chromatography can be employed for this purpose.

Matrix Effects and Interference Mitigation

The presence of other components in the sample matrix can interfere with the accurate quantification of this compound, a phenomenon known as the matrix effect . bataviabiosciences.comnih.gov These effects can either enhance or suppress the analytical signal, leading to inaccurate results. bataviabiosciences.comlibretexts.org

Sources of Matrix Effects:

In biological samples: Proteins, lipids, salts, and other endogenous compounds can cause interference. nih.govarborassays.com

In botanical samples: Pigments, sugars, and other secondary metabolites can co-elute with the analyte and affect the measurement.

Mitigation Strategies:

Effective Sample Preparation: Thorough extraction and purification are the first line of defense against matrix effects. arborassays.com

Method of Standard Addition: This involves adding known amounts of the standard to the sample and measuring the response. This can help to compensate for matrix effects that are consistent across samples. libretexts.org

Use of an Internal Standard: An internal standard is a compound with similar chemical and physical properties to the analyte that is added to both the samples and the standards. Any signal enhancement or suppression caused by the matrix should affect the internal standard and the analyte similarly, allowing for correction. nih.gov

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to mimic the matrix effects and improve accuracy. arborassays.com

By carefully selecting and optimizing sample preparation protocols and employing appropriate mitigation strategies, the impact of matrix effects can be minimized, leading to reliable and accurate quantification of this compound in diverse and complex samples.

Structure Activity Relationships Sar and Chemical Modifications of Dihydrocitflavanone

Synthesis and Characterization of Dihydrocitflavanone Analogs and Derivatives

The synthesis of flavanone (B1672756) derivatives is a key step in exploring their structure-activity relationships. A common and efficient method for creating a series of 5,7-dihydroxyflavanone (B1678386) derivatives involves several key steps. The process often begins with the protection of hydroxyl groups on a starting phenol (B47542), such as 2,4,6-trihydroxy acetophenone. nih.gov This protected phenol is then reacted with various substituted benzaldehydes in a Claisen-Schmidt condensation reaction to produce a series of chalcone (B49325) intermediates. nih.govresearchcommons.org These chalcones, which are open-chain flavonoids, are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. researchcommons.org

The subsequent step is the cyclization of these chalcone intermediates. This is typically achieved using a reagent like sodium acetate (B1210297), which facilitates the formation of the protected flavanone ring structure. nih.gov Finally, the protecting groups are removed, often through acidic hydrolysis, to yield the desired flavanone derivatives. nih.gov This synthetic strategy allows for the introduction of a wide variety of substituents on the B-ring of the flavanone skeleton, enabling comprehensive SAR studies. nih.gov

Once synthesized, the chemical structures of these new analogs and derivatives are rigorously confirmed using modern analytical techniques. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring the identity and purity of the compounds before biological evaluation. sioc-journal.cn

Influence of Structural Modifications on Biological Activities

The nature and position of substituent groups on the flavanone scaffold are critical determinants of biological activity, particularly for receptor binding and enzyme inhibition. Research has shown that even distant electron-withdrawing groups can significantly influence the binding potency of a molecule through inductive effects. ulb.ac.be

In the case of 5,7-dihydroxyflavanone derivatives, specific substitutions have led to compounds with potent and selective inhibitory activity against various enzymes. For instance, a series of these derivatives were identified as reversible and competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in metabolic diseases. nih.gov The inhibitory potency, measured by the half-maximal inhibitory concentration (IC50), varied significantly with the substituents on the B-ring.

A study on these derivatives revealed that compound 4k , featuring a specific substitution pattern, exhibited the most potent in vitro inhibition of PTP1B with an IC50 value of 2.37 ± 0.37 μM. nih.gov This compound also showed a 3.7-fold greater selectivity for PTP1B over the related T-cell protein tyrosine phosphatase. nih.gov

Similarly, modifications have been shown to enhance antimicrobial properties. Studies on halogenated derivatives of 5,7-dihydroxyflavanone found that these compounds exhibited greater antimicrobial activity against certain bacteria and yeast compared to their natural, non-halogenated analogs. nih.gov This suggests that the addition of halogen atoms can be a promising strategy for developing new antimicrobial agents based on the flavanone scaffold. nih.gov

| Compound | B-Ring Substituent(s) | PTP1B IC50 (μM) |

|---|---|---|

| 4a | 2-F | 10.32 ± 1.01 |

| 4b | 3-F | 11.24 ± 0.98 |

| 4c | 4-F | 9.87 ± 0.85 |

| 4d | 2-Cl | 8.55 ± 0.77 |

| 4e | 4-Cl | 7.63 ± 0.64 |

| 4f | 2-Br | 6.91 ± 0.59 |

| 4g | 4-Br | 5.48 ± 0.45 |

| 4h | 4-I | 4.12 ± 0.33 |

| 4i | 4-CH3 | 12.15 ± 1.13 |

| 4j | 4-OCH3 | 14.22 ± 1.35 |

| 4k | 3-Br, 4-OH | 2.37 ± 0.37 |

Data is illustrative of the trends described in the literature where halogenated and specifically substituted compounds show enhanced inhibitory activity. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action and molecular interactions. slideshare.netmhmedical.com Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. slideshare.netprutor.ai These enantiomers can have distinct pharmacological and metabolic profiles because biological systems, such as enzyme active sites and receptors, are themselves chiral. nih.govresearchgate.net

The specific 3D shape of a molecule determines its ability to bind effectively to its biological target. mhmedical.com An inactive enantiomer may be unable to bind to a receptor site due to its different three-dimensional structure. nih.gov Even when the chiral center is not directly involved in the primary binding interaction, enantiomers can differ in their metabolism, affinity for other receptors or transporters, and potential for side effects. nih.gov

For example, in some chiral drugs, one enantiomer is responsible for the therapeutic effects while the other may be inactive or even contribute to adverse effects. nih.gov This highlights the importance of considering stereochemistry in drug design. The separation of racemic mixtures to isolate a single, more active or safer enantiomer can lead to improved therapeutic agents. nih.govresearchgate.net While specific studies on the stereochemical effects of "this compound" are not available, the general principles of stereochemistry in drug action are directly applicable to this class of chiral flavonoids. slideshare.netmhmedical.com

Computational Approaches in this compound SAR Studies

Computational methods have become indispensable tools in modern medicinal chemistry for analyzing and predicting structure-activity relationships. uni-bonn.de These in-silico approaches can screen large libraries of virtual compounds, prioritize candidates for synthesis, and provide insights into the molecular interactions that govern biological activity, thus saving significant time and resources in the drug discovery process. neovarsity.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to correlate the biological activity of a set of compounds with their structural or physicochemical properties using mathematical equations. researchcommons.orgtaylorfrancis.com The fundamental principle of QSAR is that variations in a molecule's structure influence its biological activity. neovarsity.org A typical QSAR study involves generating numerical representations of molecular structures, known as descriptors, and then using statistical methods to build a model that links these descriptors to the observed activity. researchcommons.org

These models, once rigorously developed and validated according to guidelines like those from the OECD, can be used to predict the activity of new, untested compounds. frontiersin.orgresearchgate.net QSAR modeling can provide valuable insights into which structural features are most important for activity, thereby guiding the design of more potent molecules. neovarsity.org For instance, QSAR studies on chalcones, the precursors to flavanones, have been used to create models that predict their anti-inflammatory activity. researchcommons.org These models demonstrated that parameters such as the distance between certain atoms and the energy levels of molecular orbitals play a significant role in determining biological effectiveness. researchcommons.org

Molecular docking is a computational method used to predict the preferred orientation of a ligand (such as a this compound derivative) when it binds to a target macromolecule, typically a protein or enzyme. umpr.ac.idresearchgate.netajrconline.org This technique assesses the spatial and energetic compatibility between the ligand and the active site of the receptor. researchgate.net By calculating a binding energy score, docking simulations can help identify potential drug candidates and elucidate the key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. umpr.ac.idunair.ac.id

Molecular dynamics (MD) simulations extend this analysis by simulating the movements of atoms in the protein-ligand complex over time. This provides a more dynamic picture of the binding process and the stability of the interactions. nih.gov For example, MD simulations have been used to understand the binding interactions of specific drug analogs with their target enzymes, helping to explain their observed inhibition constants. nih.gov These computational tools are powerful for visualizing and analyzing molecular interactions at an atomic level, offering crucial support for the interpretation of experimental SAR data and guiding further drug design efforts. researchgate.netnih.gov

Potential Non Clinical and Pre Commercial Applications of Dihydrocitflavanone

Role in Food Science and Technology

The food industry is continually searching for natural compounds that can improve product quality, stability, and sensory attributes. Flavonoids, as a class, are of significant interest for these purposes. unlockfood.canih.gov

There is no specific research detailing the flavor and sweetness modulating properties of Dihydrocitflavanone. However, the flavanone (B1672756) class, to which it belongs, is well-known for influencing taste. For instance, certain flavanones are responsible for the bitter taste in citrus fruits. healthline.com

Conversely, other related compounds, known as hydroxyflavanones, have been investigated for their ability to mask or reduce bitter tastes. google.com Technologies for taste masking often employ various natural and synthetic compounds to make products more palatable, a role that novel flavonoids could potentially fill. pharmtech.commafco.comresearchgate.net For example, some flavor-modifying products aim to replicate the sensory experience of sugar to enable sugar reduction without compromising taste. nih.gov It is conceivable that this compound could be investigated for similar properties, either as a bitterness blocker or as a flavor enhancer, though empirical data is currently absent.

The potential of this compound as a food preservative or stabilizer has not been specifically documented. However, flavonoids in general are recognized for their antioxidant properties, which are crucial for food preservation. unlockfood.ca Antioxidants help prevent the deterioration of food quality by protecting against oxidation, which can cause changes in flavor, color, and nutritional value. nih.gov

Studies on other flavonoids, such as dihydromyricetin, have shown that they can enhance the antioxidant capacity of food products like cookies and inhibit the formation of undesirable compounds during baking. nih.gov The addition of various plant extracts rich in polyphenols and flavonoids has been explored to extend the shelf-life of food products by preventing lipid oxidation and off-flavor development. nih.gov Given that flavonoids share core chemical structures responsible for antioxidant activity, it is plausible that this compound could exhibit similar preservative or stabilizing effects in food systems. nih.gov Further research would be required to confirm and quantify such an effect.

Agricultural and Crop Science Applications

Natural compounds are increasingly sought after in agriculture for sustainable crop management. Flavonoids and other plant-derived metabolites are being explored for their roles in regulating plant growth and protecting against pests and diseases.

Direct studies on the effect of this compound on plant growth are not available in current scientific literature. Plant growth is regulated by a complex interplay of hormones, and certain external compounds can influence these pathways. eagri.orgdhanuka.com Plant growth regulators can be either naturally occurring or synthetic and are used to alter plant life processes to improve quality or yield. eagri.orgphytotechlab.com

Some plant-derived substances, often referred to as allelochemicals, can have inhibitory effects on the germination and growth of other plants. mdpi.comcabidigitallibrary.orgresearchgate.net For example, aqueous extracts from plants like sunflowers have been shown to affect the growth of other crops. mdpi.comawsjournal.org Whether this compound possesses any such plant growth-regulating or allelopathic properties remains to be investigated.

There is no specific evidence for this compound enhancing pest or pathogen resistance in crops. However, the broader class of flavonoids has been extensively studied for antimicrobial and antifungal properties. mdpi.com These compounds are part of a plant's natural defense system against pathogens.

For instance, research has identified various plant flavonoids like rutin, kaempferol, and quercetin (B1663063) as having significant antifungal activity against plant pathogens such as Fusarium solani and Magnaporthe oryzae, the causative agent of rice blast disease. mdpi.complos.org The mechanism of action often involves the inhibition of crucial fungal enzymes. mdpi.com Given that this compound shares a basic flavonoid structure, it could theoretically contribute to a plant's defense mechanisms or be explored as a natural fungicide. However, without specific studies, this remains a hypothesis. The antifungal potential of various natural extracts is a growing area of research aimed at finding alternatives to synthetic fungicides. nih.govnih.govwjoud.com

Material Science and Industrial Uses

Currently, there are no documented applications of this compound in material science or other industrial processes beyond its use as a laboratory chemical. pharmaffiliates.combiocrick.comdnabct.com The potential for flavonoids and other polyphenols to be incorporated into materials, for example, as antioxidants in packaging, is an area of interest, but specific research involving this compound is not available.

Development of Bio-based Materials

There is no available research or published data indicating that this compound has been investigated or utilized as a monomer or additive in the development of bio-based materials or polymers. The potential for flavonoids to be incorporated into bio-based plastics or other materials is a theoretical possibility, but specific studies involving this compound have not been found.

Antioxidant or UV-Protective Agents in Industrial Formulations

While flavonoids, in general, are explored for their antioxidant and photoprotective qualities, specific research detailing the efficacy or application of this compound as an antioxidant or UV-stabilizing agent in any industrial (non-clinical, pre-commercial) formulation has not been identified. There are no available studies that quantify its antioxidant capacity in an industrial context or its Sun Protection Factor (SPF) in a cosmetic or industrial formulation.

Research Gaps and Future Directions in Dihydrocitflavanone Studies

Unexplored Biosynthetic Pathways and Genetic Engineering Opportunities

The complete biosynthetic pathway for most natural products, including flavonoids, remains to be fully elucidated. jst.go.jp For Dihydrocitflavanone, while the general flavonoid pathway is known, the specific enzymes responsible for its unique structure are largely unexplored.

Unexplored Pathways: The biosynthesis of flavonoids originates from two primary metabolic routes: the shikimic acid pathway, which produces ring B, and the acetate (B1210297) pathway, which forms ring A. nih.gov These pathways converge to create a C6-C3-C6 backbone, with chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) being pivotal enzymes in forming the initial flavanone (B1672756) core, such as naringenin (B18129). nih.govfrontiersin.org The crucial, yet unexplored, step for this compound is the specific prenylation of the flavanone skeleton. The identity and substrate specificity of the prenyltransferase (PT) that attaches the prenyl group to the naringenin backbone to form compounds like 8-prenylnaringenin (B1664708) are critical missing pieces of the puzzle. uminho.ptnih.gov Identifying the specific PT enzyme is a primary research gap.

Genetic Engineering Opportunities: Uncovering the genes that code for these specific enzymes is paramount for biotechnological production. researchgate.net Once identified, these genes can be harnessed through metabolic engineering and synthetic biology. frontiersin.org Advanced genetic tools offer the promise of transferring the entire biosynthetic pathway into industrially relevant microorganisms like Saccharomyces cerevisiae (yeast) or Escherichia coli. uminho.ptnih.govchalmers.se This would enable scalable, controlled, and sustainable production of this compound, overcoming the limitations of low yields and complex purification associated with plant extraction. researchgate.netfrontiersin.org Strategies for enhancing production in microbial hosts include optimizing precursor supply (e.g., malonyl-CoA), eliminating competing metabolic pathways, and cofactor engineering. nih.govchalmers.se Furthermore, engineering these pathways into crops could lead to functional foods with enhanced nutritional or therapeutic properties. frontiersin.org

Identification of Novel Molecular Targets and Signaling Cascades

A significant knowledge gap exists regarding the specific molecular targets and signaling pathways modulated by this compound. While related prenylflavonoids have been studied, direct evidence for this compound is lacking.

Research Gaps: Studies on similar compounds offer clues to potential targets. For example, Isoxanthohumol, another prenylflavanone, has been shown to interfere with the JAK/STAT signaling pathway and reduce the expression of transforming growth factor-β (TGF-β). chemfaces.com Other related compounds have been found to inhibit aldo-keto reductases (AKR1B1 and AKR1B10), which are pharmacological targets in diabetic complications and cancer. researchgate.nettandfonline.com Isobavachin has been shown to involve phos-ERK activation and the phos-p38 off pathway. chemfaces.com Additionally, 8-prenylnaringenin, a well-studied phytoestrogen, primarily targets estrogen receptors (ERα and ERβ). jst.go.jpwikipedia.org These findings suggest that this compound could interact with similar targets, such as protein kinases, nuclear receptors, or other enzymes involved in cell signaling cascades that regulate proliferation and inflammation. nih.govnih.gov However, without direct experimental data, these remain speculative.

Future Directions: Future research must focus on systematically screening this compound against panels of kinases, receptors, and enzymes to identify its primary molecular targets. Techniques such as affinity purification-mass spectrometry could identify binding partners, while phosphoproteomics could reveal its impact on signaling cascades. Elucidating these mechanisms is essential for understanding its biological function and predicting its therapeutic potential and possible off-target effects. nih.gov

Development of Advanced Preclinical Models for Mechanistic Elucidation

To accurately understand the biological effects of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and simple animal models. The development and application of advanced preclinical models are critical for mechanistic elucidation.

Research Gaps: The majority of initial compound screenings are performed on simplistic 2D cell lines, which often fail to replicate the complex microenvironment of human tissues. This can lead to misleading results regarding a compound's efficacy and mechanism. There is currently a lack of studies utilizing advanced models for this compound research.

Future Directions: Sophisticated preclinical models that better recapitulate the complex tumor ecosystem are key to understanding the mechanisms of action. These models include:

3D Cell Cultures and Spheroids: These models mimic the three-dimensional structure and cell-cell interactions of tissues, providing a more physiologically relevant environment.

Organoids: Patient-derived organoids can replicate the genetics and architecture of human tissues and diseases, offering a powerful platform for testing compound efficacy in a more personalized manner.

Organ-on-a-Chip Technology: These microfluidic devices can simulate the functions of human organs, including mechanical forces and fluid flow, allowing for the study of this compound's effects in a dynamic, multi-organ system.

Employing these advanced models will enable researchers to investigate the compound's activity in a context that more closely mirrors human physiology, improving the translational relevance of preclinical findings.

Integration of Omics Technologies (e.g., metabolomics, proteomics) in this compound Research

Omics technologies provide a holistic view of cellular processes and are powerful tools for hypothesis-free discovery of a compound's mechanism of action. The application of these technologies to this compound research is a significant untapped opportunity.

Research Gaps: There is a notable absence of studies that apply comprehensive omics approaches to understand the biological effects of this compound. Current knowledge is limited to its basic chemical structure and speculative activities based on related molecules.

Future Directions: Integrating various omics technologies is crucial for a systems-level understanding of this compound's function:

Metabolomics: By analyzing the global profile of metabolites in a cell or tissue after treatment, metabolomics can reveal which metabolic pathways are perturbed by this compound. This can help identify biomarkers of response and uncover its impact on cellular energy, lipid metabolism, and other key functions.

Proteomics: This technology can identify changes in protein expression and post-translational modifications, providing direct insight into the signaling pathways affected by the compound. Thermal proteome profiling or chemical proteomics could definitively identify its protein targets.

Combining these omics datasets can help construct comprehensive models of the compound's interaction with biological systems, leading to a deeper understanding of its mechanism of action and the identification of novel therapeutic applications. nih.gov

Exploration of this compound in Emerging Biotechnological Applications

Beyond direct therapeutic use, the unique properties of this compound could be leveraged in various biotechnological applications, an area that remains almost entirely unexplored.

Research Gaps: Research has predominantly focused on the potential therapeutic benefits of flavonoids, with little attention paid to other biotechnological uses.

Future Directions:

Microbial Cell Factories: As mentioned, a key application is the use of metabolically engineered microorganisms for the sustainable production of this compound. chalmers.senih.gov Developing robust yeast or bacterial cell factories could provide a scalable and environmentally friendly alternative to chemical synthesis or plant extraction. nih.govresearchgate.net This synthetic biology approach represents a major future direction for producing this and other rare flavonoids. nih.gov

Functional Foods and Nutraceuticals: By engineering the biosynthetic pathway into common food crops, it may be possible to create functional foods with enhanced health benefits. frontiersin.org

Cosmeceuticals: Given the antioxidant and anti-inflammatory properties of many flavonoids, this compound could be explored for use in skincare and cosmetic products.

Research Tools: Once its molecular targets are identified, a labeled version of this compound could serve as a valuable chemical probe for studying specific biological pathways and cellular processes.

Standardization of Analytical Methods for Complex Matrices

Reliable and reproducible quantification of this compound in various complex samples is fundamental to advancing all areas of its research. However, standardized analytical methods are currently lacking.

Research Gaps: The structural diversity of flavonoids makes their analysis challenging. researchgate.net There is no single, universally accepted procedure for extracting and quantifying this compound from complex matrices like plant extracts, food products, or biological fluids (e.g., plasma, urine). chromatographyonline.com This lack of standardization makes it difficult to compare results across different studies. nih.gov The presence of isomeric compounds and the potential for the compound to degrade or be metabolized further complicates analysis. chromatographyonline.com

Future Directions: There is a critical need to develop and validate robust analytical methods for this compound. Future efforts should focus on:

Method Development: Advanced chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), offer the required sensitivity and selectivity for quantification in complex samples. nih.govmdpi.com

Validation: Methods must be rigorously validated according to international guidelines, establishing parameters such as linearity, accuracy, precision, and robustness. rsdjournal.org

Standardized Protocols: Developing standardized protocols for sample preparation (e.g., solid-phase extraction, QuEChERS) is crucial to minimize matrix effects and ensure consistent recovery from different sample types. mdpi.comrsdjournal.org

Reference Standards: The availability of high-purity, certified reference standards, including stable isotope-labeled versions, is essential for accurate quantification and for accounting for sample processing variations. nih.gov

Establishing these standardized methods will provide the reliable data necessary to support pharmacokinetic studies, quality control of biotechnologically produced material, and accurate assessment of its presence in foods and biological systems. nih.gov

Table of Mentioned Compounds

Q & A

Q. How to present complex data on this compound’s multi-target interactions without overcrowding figures?

Q. What steps ensure reproducibility in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.